molecular formula C16H15N3O B3142755 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-77-1

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142755
CAS No.: 512190-77-1
M. Wt: 265.31 g/mol
InChI Key: MHUVIPQOTMQDRE-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves the condensation of benzylamine with benzaldehyde, followed by cyclization with glyoxal and ammonia. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.

Scientific Research Applications

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl and phenyl groups, resulting in different chemical properties.

    5-Benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the amino group, affecting its reactivity and biological activity.

    5-Phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl and amino groups, leading to different applications.

Uniqueness

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical stability and biological activity. The amino group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-4-benzyl-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-15-18-14(20)16(19-15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVIPQOTMQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 3
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 4
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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